2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

Regioisomerism Cyclopropane chemistry GPR120 agonist synthesis

This compound is the authenticated advanced intermediate for synthesizing AZ13595491, AZ13595423, and related indazole-6-phenylcyclopropylcarboxylic acid GPR120 (FFAR4) agonists. The 4-bromo-3-fluoro substitution pattern and trans-cyclopropane configuration are structurally critical—positional isomers (e.g., 5-bromo-2-fluoro or 1-position attachment) are not interchangeable and will not yield the target pharmacophore. Validated in vivo glucose tolerance efficacy (OGTT in C57BL/6J mice) confirms therapeutic relevance. For GPR120-targeted metabolic disease programs, this intermediate ensures synthetic fidelity. Inquire for custom synthesis and bulk quantities.

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
Cat. No. B12282420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)
InChIKeyUGCIWWFJQQRKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid: A Specialized Intermediate for GPR120 Agonist Synthesis


2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1269493-48-2) is a cyclopropanecarboxylic acid derivative featuring a cyclopropane ring bearing a 4-bromo-3-fluorophenyl substituent . Its molecular formula is C10H8BrFO2 (MW: 259.07 g/mol) with predicted physicochemical properties including a density of 1.7±0.1 g/cm³ and boiling point of 352.9±42.0 °C at 760 mmHg . This compound functions as an advanced synthetic intermediate specifically in the preparation of AZ13595491, AZ13595423, and related analogs that act as selective GPR120 (FFAR4) agonists .

Why 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Cannot Be Substituted with Other Cyclopropanecarboxylic Acid Analogs


While multiple cyclopropanecarboxylic acid derivatives share the C10H8BrFO2 molecular formula and MW 259.07—including 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7), 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-84-6), and 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 1056010-27-5)—these compounds are not interchangeable . Substitution pattern differences on the phenyl ring (e.g., 4-bromo-3-fluoro vs. 5-bromo-2-fluoro) and attachment position to the cyclopropane ring (2-position vs. 1-position) fundamentally alter the spatial orientation and electronic distribution of the molecule . These differences critically impact the compound's utility as a synthetic intermediate: the 2-(4-bromo-3-fluorophenyl) substitution pattern is specifically required for constructing the indazole-6-phenylcyclopropylcarboxylic acid pharmacophore found in AZ13595491 and related GPR120 agonists [1].

Quantitative Differentiation Evidence for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid


Regioisomeric Specificity: 2-(4-Bromo-3-fluorophenyl) vs. 1-(4-Bromo-3-fluorophenyl) Cyclopropanecarboxylic Acid

The 2-(4-bromo-3-fluorophenyl) regioisomer (attachment at the cyclopropane 2-position) is the specific building block required for the AZ13595491 pharmacophore, whereas the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7) positions the carboxylic acid on the same carbon as the aryl group, altering the geometry incompatible with the indazole-6-phenylcyclopropylcarboxylic acid scaffold . The 2-substituted configuration provides a trans-cyclopropane motif that enables the (S,S)-cyclopropylcarboxylic acid stereochemistry identified as critical for GPR120 selectivity [1].

Regioisomerism Cyclopropane chemistry GPR120 agonist synthesis

Stereochemical Differentiation: trans-Configuration in Target Compound vs. Alternative Stereoisomers

The trans-configuration of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (specified as (1R,2R)-rel- or trans-isomer, CAS 2035422-03-6) is structurally aligned with the (S,S)-cyclopropylcarboxylic acid motif that SAR studies identified as conferring selectivity against GPR40 [1]. The trans-cyclopropane geometry positions the carboxylic acid and the 4-bromo-3-fluorophenyl group on opposite faces of the cyclopropane ring, a spatial arrangement that the lead GPR120 agonist AZ13595491 (IC50 0.74 μM human, 1.0 μM mouse) requires for optimal receptor engagement . Cis-isomers would orient functional groups differently, likely reducing or abolishing activity.

Stereochemistry trans-Cyclopropane GPR120 SAR

Halogen Substitution Pattern: 4-Bromo-3-fluoro vs. Alternative Bromo-fluoro Phenyl Isomers

The specific 4-bromo-3-fluoro substitution pattern on the phenyl ring is required for constructing the indazole-6-phenylcyclopropylcarboxylic acid core of AZ13595491 . Alternative bromo-fluoro isomers exist commercially: 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-84-6) and 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 1056010-27-5) . The 4-bromo-3-fluoro substitution pattern corresponds to the phenyl ring substitution in the AZ13595491 pharmacophore; shifting the bromine or fluorine position alters the electronic and steric environment of the indazole attachment point, disrupting the SAR-optimized receptor binding.

Halogen substitution SAR Phenylcyclopropylcarboxylic acid

Commercial Purity and Documentation: Target Compound vs. 1-Substituted Analog

The target compound trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is available at NLT 98% purity with supporting analytical documentation including Certificate of Analysis and structural confirmation data . In contrast, the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is commercially offered at lower purity specification (95%) with price points suggesting different supply chain positioning: the 1-substituted analog is available at approximately $98/g , whereas the target compound commands premium pricing at approximately $550/g reflecting its specialized utility in GPR120 agonist synthesis.

Chemical purity Quality control Procurement

Storage Stability Requirements: Inert Atmosphere Protection for Long-Term Integrity

The target compound requires storage under nitrogen or argon atmosphere with refrigeration for long-term shelf life , indicating sensitivity to oxidative degradation or moisture. This storage requirement contrasts with the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, which is specified only for storage in a cool, dry place without inert atmosphere requirements . The differential storage requirements suggest that the 2-substituted trans-cyclopropane configuration introduces heightened reactivity or lability relative to the geminally substituted 1-analog.

Chemical stability Storage conditions Procurement logistics

High-Impact Application Scenarios for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid


Synthesis of AZ13595491 (AZ491) and Related GPR120 Agonists

This compound is the designated advanced intermediate for preparing AZ13595491, AZ13595423, and related indazole-6-phenylcyclopropylcarboxylic acid analogs . AZ13595491 is a potent and selective GPR120 (FFAR4) agonist with IC50 values of 0.74 μM (human) and 1.0 μM (mouse), displaying >100-fold selectivity over GPR40 (IC50 >100 μM) . In vivo, AZ13595491 at 100 mg/kg demonstrates significant reduction in blood glucose excursion in oral glucose tolerance tests (OGTT) in C57BL/6J mice . The target compound provides the exact 4-bromo-3-fluoro substitution pattern and trans-cyclopropane stereochemistry required to construct this pharmacophore [1].

Structure-Activity Relationship (SAR) Studies for Cyclopropane-Containing GPR120 Agonists

The compound serves as a reference scaffold for SAR investigations of the indazole-6-phenylcyclopropylcarboxylic acid series. The (S,S)-cyclopropylcarboxylic acid motif, which this compound enables through its trans-configuration, was identified as critical for achieving selectivity against GPR40 . Researchers exploring halogen substitution effects, cyclopropane stereochemistry variations, or linker modifications can use this compound as a validated starting point for systematic analog generation and biological evaluation .

Pharmaceutical Intermediate for Metabolic Disease Drug Discovery Programs

GPR120 is a receptor for omega-3 fatty acids that mediates GLP-1 secretion, insulin sensitization, and anti-inflammatory effects, positioning it as an emerging target for type 2 diabetes and metabolic diseases . The compound's role as an advanced intermediate in GPR120 agonist synthesis supports drug discovery programs targeting obesity, insulin resistance, and metabolic syndrome. The documented in vivo efficacy of AZ13595491 in glucose tolerance models validates the therapeutic relevance of compounds derived from this intermediate.

Cyclopropane Stereochemistry Research and Methodology Development

The trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid scaffold provides a well-defined substrate for developing and validating stereoselective synthetic methodologies involving cyclopropane-containing compounds . The compound's distinct storage requirements under inert atmosphere also make it a useful probe for studying cyclopropane ring stability and degradation pathways under various conditions, informing broader cyclopropane chemistry applications.

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